![molecular formula C11H13BO5 B13985305 Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate is an organoboron compound with the molecular formula C11H13BO5. This compound is part of the oxaborole family, which is known for its unique structure containing a boron atom within a heterocyclic ring. The presence of boron in these compounds often imparts unique chemical and biological properties, making them of significant interest in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate typically involves the reaction of appropriate boronic acids or esters with suitable organic substrates. One common method includes the condensation of a boronic acid derivative with a dihydroxybenzo compound under controlled conditions to form the oxaborole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste .
化学反応の分析
Types of Reactions
Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted oxaborole derivatives .
科学的研究の応用
Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes and pathways.
作用機序
The mechanism by which Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes. The boron atom within the oxaborole ring can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Crisaborole: Another oxaborole compound used as a topical treatment for skin conditions.
Tavaborole: An oxaborole antifungal agent used to treat onychomycosis.
Uniqueness
Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate is unique due to its specific structure and the presence of the propanoate group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C11H13BO5 |
|---|---|
分子量 |
236.03 g/mol |
IUPAC名 |
methyl 3-(1,6-dihydroxy-3H-2,1-benzoxaborol-3-yl)propanoate |
InChI |
InChI=1S/C11H13BO5/c1-16-11(14)5-4-10-8-3-2-7(13)6-9(8)12(15)17-10/h2-3,6,10,13,15H,4-5H2,1H3 |
InChIキー |
XURCIHQUTJPECV-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=CC(=C2)O)C(O1)CCC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


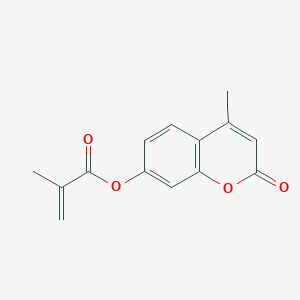
![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)
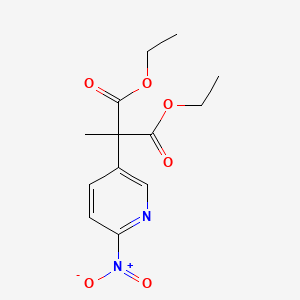

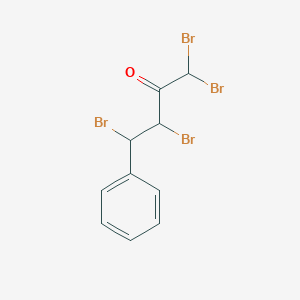
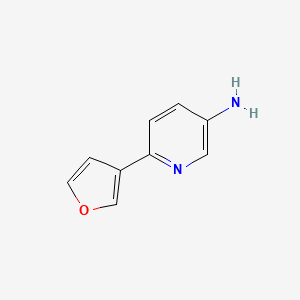
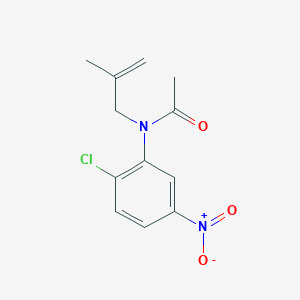

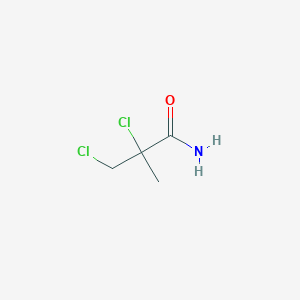

![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
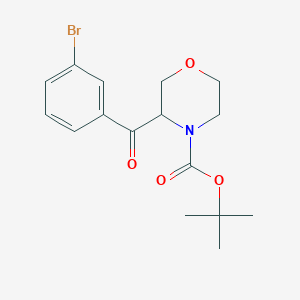
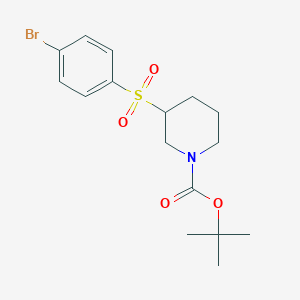
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)
